2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid is an organic compound with the molecular formula C22H19NO5 and a molecular weight of 377.39 g/mol . This compound is characterized by its complex structure, which includes a benzoic acid moiety linked to a phenoxyethoxy group through an anilino carbonyl linkage. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(2-Phenoxyethoxy)aniline: This intermediate can be synthesized by reacting 2-phenoxyethanol with 4-nitroaniline in the presence of a reducing agent such as iron powder and hydrochloric acid.
Formation of the Anilino Carbonyl Linkage: The 4-(2-Phenoxyethoxy)aniline is then reacted with phosgene or a phosgene equivalent to form the corresponding isocyanate.
Coupling with Benzoic Acid: The isocyanate intermediate is finally reacted with benzoic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethoxy group or the anilino carbonyl linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyethoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethoxy group and the anilino carbonyl linkage play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid
- 2-{[4-(2-Methoxyethoxy)anilino]carbonyl}benzoic acid
- 2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}benzoic acid
Uniqueness
This compound is unique due to its specific phenoxyethoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specialized research applications where specific interactions are required.
Eigenschaften
Molekularformel |
C22H19NO5 |
---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
2-[[4-(2-phenoxyethoxy)phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C22H19NO5/c24-21(19-8-4-5-9-20(19)22(25)26)23-16-10-12-18(13-11-16)28-15-14-27-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,23,24)(H,25,26) |
InChI-Schlüssel |
JHMHDSQECMVZEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.